4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole
Description
The compound 4-(4-bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole is a heterocyclic oxazole derivative with distinct functional groups:
- Position 4: A 4-bromobenzenesulfonyl group, contributing steric bulk and electron-withdrawing properties.
- Position 2: A furan-2-yl substituent, enabling π-π interactions in biological systems.
- Position 5: A 2-methylpropylsulfanyl (isobutylsulfanyl) group, enhancing lipophilicity .
Its molecular formula is C₁₈H₁₉BrNO₄S₂, with a calculated molecular weight of 456.4 g/mol. The InChI Key (ACCJAYSGIVBESJ-UHFFFAOYSA-N) confirms its structural uniqueness .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-5-(2-methylpropylsulfanyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S2/c1-11(2)10-24-17-16(19-15(23-17)14-4-3-9-22-14)25(20,21)13-7-5-12(18)6-8-13/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWXHJIQYNHOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core oxazole ring. One common approach is the cyclization of a suitable precursor containing the furan and sulfanyl groups. The bromobenzene sulfonyl group is usually introduced through a sulfonylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: : The oxazole ring can be reduced to form a corresponding amine.
Substitution: : The bromobenzene sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Corresponding amines.
Substitution: : Various substituted phenyl sulfonamides.
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated significant potential in medicinal chemistry, particularly as an anticancer agent. In vitro studies have shown that derivatives of this compound exhibit potent inhibitory effects on colon cancer cell lines, such as SW480 and HCT116. For instance, one derivative displayed an EC50 value of 34 μM against SW480 cells, indicating a strong cytotoxic effect compared to the reference drug 5-fluorouracil (EC50 = 217 μM) .
The presence of both furan and sulfonyl groups enhances the compound's biological profile. Research indicates that compounds with similar structures can exhibit antimicrobial and antifungal activities. The sulfonamide component is particularly relevant in modulating biological pathways, such as inhibiting endothelin receptor binding, which is crucial for developing treatments for cardiovascular diseases .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations, which are essential for synthesizing new pharmaceuticals .
Material Science
The compound's properties may also extend to material science applications. Its ability to form stable complexes with metals could lead to innovations in creating new materials with specific electronic or optical properties.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound:
- Anticancer Activity : A study demonstrated that certain derivatives exhibited improved efficacy against colon cancer cell lines compared to traditional chemotherapeutics . The combination therapies indicated synergistic effects when used alongside established drugs.
- Antimicrobial Properties : Several derivatives were screened for antibacterial and antifungal activities, showing promising results that warrant further exploration for therapeutic applications .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it might interact with specific enzymes or receptors, leading to a measurable biological response. The molecular targets and pathways involved would need to be identified through detailed research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table compares the target compound with structurally analogous oxazole derivatives:
Key Observations:
- Position 4 : Bromine (target) vs. chlorine or phenyl alters electronic properties and steric hindrance. Bromine’s larger atomic radius may improve binding affinity in hydrophobic pockets.
- Position 2 : Furan-2-yl (target) vs. phenyl or pyridyl-pyrazoline influences aromatic stacking and solubility.
- Position 5 : Isobutylsulfanyl (target) vs. fluorobenzylsulfanyl impacts lipophilicity and metabolic stability.
Physicochemical Properties
- Solubility: The bromobenzenesulfonyl group reduces aqueous solubility compared to non-sulfonyl analogs .
- Thermal Stability : Sulfonyl and sulfanyl groups enhance thermal stability, as seen in related compounds crystallized from DMF .
Biological Activity
The compound 4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole (CAS No: 686738-39-6) is a novel oxazole derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from 4-bromobenzenesulfonyl chloride and furan derivatives. The reaction conditions often include dry pyridine and elevated temperatures to facilitate the formation of the oxazole ring. The introduction of the (2-methylpropyl)sulfanyl group enhances the compound's biological properties.
Biological Activity
The biological activity of this compound is multifaceted, encompassing antimicrobial, analgesic, and anti-inflammatory properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of oxazole derivatives against various pathogens. For instance, a review highlighted that oxazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.
| Compound | MIC (µg/ml) | Target Pathogens |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Aspergillus niger |
| 15 | 20 | S. aureus |
| 16 | 18 | E. coli |
These results suggest that modifications in the oxazole structure can lead to enhanced antimicrobial potency .
Analgesic Activity
The analgesic potential of the compound was assessed through pharmacological tests such as the writhing test and hot plate test. In these studies, compounds containing a sulfone moiety demonstrated significant analgesic effects comparable to standard analgesics like acetaminophen. The acute toxicity studies indicated that these compounds exhibited low toxicity levels, making them suitable candidates for further development .
Case Studies
Several case studies have explored the biological implications of similar oxazole derivatives:
- Analgesic Efficacy : A study evaluated a series of oxazolones for their analgesic effects using mouse models. The results indicated that compounds with specific substitutions on the oxazole ring exhibited notable pain-relieving properties without significant side effects .
- Antimicrobial Testing : Another investigation focused on the antibacterial activity of various oxazole derivatives against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The findings revealed that certain structural modifications led to improved efficacy against these challenging pathogens .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of this compound against key biological targets involved in pain and inflammation, such as COX-2. These studies suggest that the compound may possess inhibitory activities that warrant further exploration in drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
